![molecular formula C14H17BrN2O2 B13942779 Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and two methyl groups attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethyl-1h-benzo[d]imidazole followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods like column chromatography and recrystallization ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, oxidized or reduced derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The benzimidazole core is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1h-benzo[d]imidazole: Lacks the bromine atom and tert-butyl ester group, resulting in different chemical properties and biological activities.
6-Bromo-1h-benzo[d]imidazole: Contains the bromine atom but lacks the methyl groups and tert-butyl ester group.
Tert-butyl 1h-benzo[d]imidazole-1-carboxylate: Contains the tert-butyl ester group but lacks the bromine atom and methyl groups.
Uniqueness
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is unique due to the presence of all three functional groups (bromine atom, tert-butyl ester, and methyl groups) on the benzimidazole core. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17BrN2O2 |
|---|---|
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
tert-butyl 6-bromo-2,4-dimethylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O2/c1-8-6-10(15)7-11-12(8)16-9(2)17(11)13(18)19-14(3,4)5/h6-7H,1-5H3 |
Clave InChI |
TVTHORBFLJMTFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(N2C(=O)OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


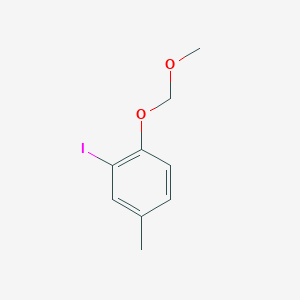
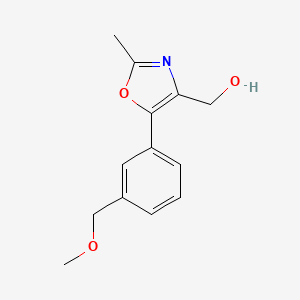

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
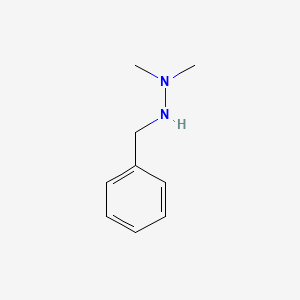
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)

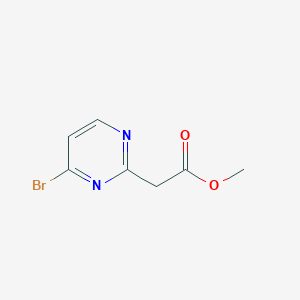

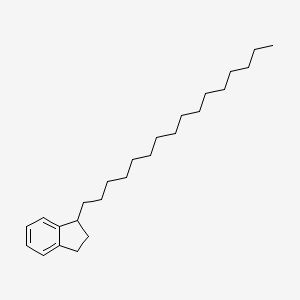

![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)


